1-(3-Fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(3-Fluorophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring .
Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This process involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using diazomethane or other carbene sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)cyclopropan-1-ol: Similar in structure but with the fluorine atom positioned differently on the phenyl ring.
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol: Contains a bromine atom in addition to the fluorine atom, leading to different chemical properties and reactivity.
Uniqueness
1-(3-Fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
InChI Key |
PGGVKEGXQWAKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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